
Iodure d'argent et de potassium
Vue d'ensemble
Description
Potassium silver diiodide is an inorganic compound composed of potassium, silver, and iodine. It is known for its unique properties and applications in various fields, including chemistry, medicine, and industry. The compound is typically represented by the chemical formula KAgI₂.
Applications De Recherche Scientifique
Potassium silver diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is being conducted on its use in dental treatments to reduce staining caused by silver diamine fluoride.
Industry: Potassium silver diiodide is used in the production of photographic films and cloud seeding for weather modification.
Mécanisme D'action
Target of Action
For instance, potassium iodide primarily targets the thyroid gland . It is used as an oral antithyroid agent for the prevention of radioactive iodine uptake into the thyroid gland during a nuclear radiation emergency .
Mode of Action
Potassium iodide works in the thyroid gland by inhibiting thyroid hormone synthesis and release . This action reduces thyroid gland vascularity, makes thyroid gland tissue firmer, reduces thyroid cell size, reaccumulates follicular colloid, and increases bound iodine levels .
Biochemical Pathways
Silver nanoparticles, which may share some properties with silver in potassium silver diiodide, have been shown to disrupt cellular signaling functions, leading to cell death .
Pharmacokinetics
Potassium iodide is known to be administered orally .
Result of Action
Silver nanoparticles have been shown to induce cytotoxicity, including endoplasmic reticulum stress, lactate dehydrogenase leakage, and enhanced reactive oxygen species level .
Action Environment
The action of potassium silver diiodide can be influenced by environmental factors. For instance, silver nanoparticles can be released into the natural environment due to their broad applications . Moreover, the oxidation of iodide in potassium iodide causes slow loss of iodine content from iodised salts that are exposed to excess air .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium silver diiodide can be synthesized through a reaction between potassium iodide and silver nitrate. The reaction is typically carried out in an aqueous solution, where potassium iodide reacts with silver nitrate to form potassium silver diiodide and potassium nitrate as a byproduct. The reaction can be represented as follows: [ \text{KI} + \text{AgNO}_3 \rightarrow \text{KAgI}_2 + \text{KNO}_3 ]
Industrial Production Methods: Industrial production of potassium silver diiodide involves the controlled mixing of potassium iodide and silver nitrate in large-scale reactors. The reaction conditions, such as temperature and concentration, are carefully monitored to ensure the purity and yield of the product. The resulting compound is then purified through filtration and recrystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium silver diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver iodide and potassium iodate.
Reduction: It can be reduced to form elemental silver and potassium iodide.
Substitution: Potassium silver diiodide can participate in substitution reactions where iodine atoms are replaced by other halogens.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine gas or potassium permanganate can be used as oxidizing agents.
Reducing Agents: Hydrogen gas or sodium borohydride can be used as reducing agents.
Substitution Reactions: Halogen exchange reactions can be carried out using halogen gases like chlorine or bromine.
Major Products Formed:
Oxidation: Silver iodide (AgI) and potassium iodate (KIO₃).
Reduction: Elemental silver (Ag) and potassium iodide (KI).
Substitution: Compounds like potassium silver dichloride (KAgCl₂) or potassium silver dibromide (KAgBr₂).
Comparaison Avec Des Composés Similaires
Silver Iodide (AgI): Used in photography and cloud seeding.
Potassium Iodide (KI): Used in medicine for thyroid protection and as a nutritional supplement.
Silver Nitrate (AgNO₃): Used in medical applications and as a reagent in chemical synthesis.
Uniqueness of Potassium Silver Diiodide: Potassium silver diiodide is unique due to its combination of potassium, silver, and iodine, which imparts distinct properties and applications. Its ability to participate in various chemical reactions and its potential antimicrobial properties make it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
potassium;silver;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.2HI.K/h;2*1H;/q+1;;;+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTNYCSQBPHLKP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[Ag+].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgI2K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923392 | |
| Record name | Potassium silver(1+) iodide (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.775 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12041-40-6 | |
| Record name | Potassium silver(1+) iodide (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium tri-μ-iododiiodotetraargentate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



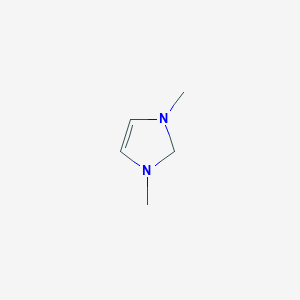
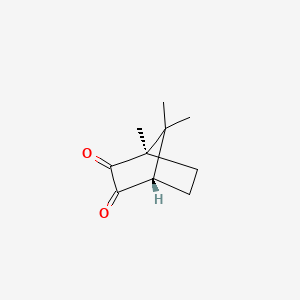


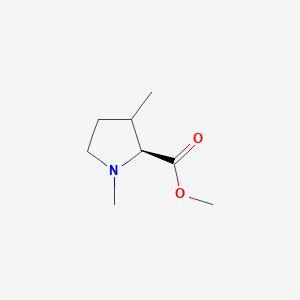
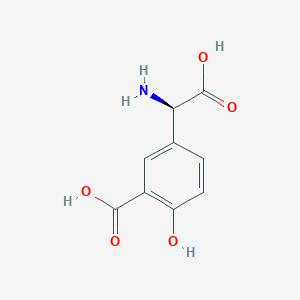


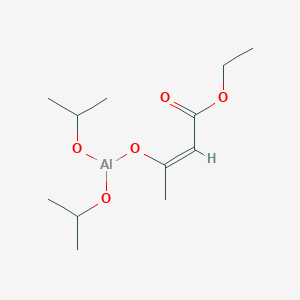
![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)
